molecular formula C8H8ClNOS B12962722 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 136204-60-9

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B12962722
CAS No.: 136204-60-9
M. Wt: 201.67 g/mol
InChI Key: MQUYUQXGPTVJOW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 4, a methyl group at position 2, and a reactive carbonyl chloride at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives due to its electrophilic carbonyl chloride moiety. Its cyclopropyl substituent introduces steric and electronic effects that differentiate it from analogous compounds with aryl or alkyl groups.

Properties

CAS No.

136204-60-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3

InChI Key

MQUYUQXGPTVJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)Cl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-cyclopropyl-1-propanone and thiourea. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as ethanol.

    Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the thiazole derivative with oxalyl chloride or thionyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes four primary reaction categories:

Reaction Type Reagents/Conditions Major Products
Nucleophilic acyl substitutionAmines, alcohols, waterAmides, esters, carboxylic acids
Thiazole ring substitutionHalogens, alkyl halides (electrophilic)Halogenated or alkylated thiazole derivatives
OxidationH2_2O2_2, KMnO4_4Sulfoxides, sulfones
ReductionLiAlH4_4, NaBH4_4Alcohols, thiazolidines

Nucleophilic Acyl Substitution

The carbonyl chloride group reacts readily with nucleophiles:

  • Amines : Forms amides (e.g., with cyclopropylamine to yield 4-cyclopropyl-2-methylthiazole-5-carboxamide).

  • Alcohols : Produces esters under anhydrous conditions (e.g., methanol generates methyl esters) .

  • Hydrolysis : Water or aqueous base yields 4-cyclopropyl-2-methylthiazole-5-carboxylic acid.

Mechanism involves nucleophilic attack at the carbonyl carbon, followed by chloride departure (Figure 1):

text
R-COCl + Nu⁻ → R-C(O)-Nu + Cl⁻

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution due to its aromaticity and electron-withdrawing substituents:

  • Halogenation : Bromine or chlorine adds at the 4-position, retaining the cyclopropyl group.

  • Alkylation : Methyl groups enhance electron density, facilitating Friedel-Crafts-like reactions .

Redox Reactions

  • Oxidation : Hydrogen peroxide converts the thiazole sulfur to sulfoxides or sulfones, altering ring electronics.

  • Reduction : LiAlH4_4 reduces the carbonyl group to a hydroxymethyl moiety, forming alcohols.

Structural Influences on Reactivity

  • Cyclopropyl Group : Introduces steric hindrance and ring strain, directing substitution to less hindered positions .

  • Methyl Group : Electron-donating effect activates the thiazole ring toward electrophiles .

  • Carbonyl Chloride : High electrophilicity enables rapid acyl transfer but requires anhydrous conditions to prevent hydrolysis.

Optimized Reaction Conditions

  • Solvents : Dichloromethane or THF for acylations; DMF for thiazole substitutions.

  • Temperature : 0–25°C for nucleophilic substitutions; 50–80°C for electrophilic reactions .

  • Catalysts : Triethylamine for acid scavenging in amide formations.

Mechanistic Insights

  • Resonance Stabilization : The thiazole ring delocalizes electrons, stabilizing intermediates during substitution.

  • Steric Effects : Cyclopropyl groups hinder nucleophilic attack at adjacent positions, favoring meta substitution .

This compound’s versatility in forming carbon-heteroatom bonds and modifying heterocyclic frameworks underscores its utility in organic synthesis .

Scientific Research Applications

4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Research Findings and Implications

  • Cyclopropyl vs. Aryl Groups: The cyclopropyl group in the target compound provides a balance of steric bulk and electronic modulation.
  • Carbonyl Chloride Utility : The high reactivity of the carbonyl chloride group makes the compound a preferred choice for synthesizing amides and heterocyclic derivatives, outperforming ester-based analogs in acylation efficiency .
  • Synthetic Challenges : The pyridyl analog’s high cost underscores the difficulty of introducing nitrogen-containing substituents, whereas cyclopropyl incorporation may offer a cost-effective alternative for specific applications .

Biological Activity

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a compound of interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure

The compound features a thiazole ring, which contributes to its biological activity. The structural formula can be represented as follows:

C8H8ClN1S1\text{C}_8\text{H}_8\text{ClN}_1\text{S}_1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride have shown significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.7 - 2.8 μg/mL
Escherichia coli0.12 - 0.24 μg/mL
Candida albicans3.92 - 4.01 mM
Aspergillus niger4.01 - 4.23 mM

These findings suggest that the compound may exhibit comparable or superior efficacy compared to established antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. Studies indicate that certain thiazole compounds can inhibit cancer cell proliferation effectively:

Cancer Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian Cancer)25.9

The anticancer activity of these compounds often correlates with the presence of specific functional groups that enhance their lipophilicity and interaction with cellular targets .

The mechanism by which thiazole derivatives exert their biological effects often involves inhibition of key enzymes or pathways in microbial and cancer cells:

  • Antibacterial Mechanism: Compounds may inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication .
  • Anticancer Mechanism: Some thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Study on Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including related compounds to 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride, demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds achieved MIC values significantly lower than those of traditional antibiotics .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of thiazole derivatives indicated that specific substitutions on the thiazole ring could enhance cytotoxicity against various cancer cell lines. The study found that compounds with electron-withdrawing groups showed improved activity compared to their counterparts .

Q & A

Q. What are the common synthetic routes for preparing 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride?

The synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, in analogous thiazole-carbonyl chloride syntheses, thionyl chloride is added to the precursor acid under reflux in anhydrous solvents (e.g., chlorobenzene) to achieve high yields . Cyclopropyl group introduction may occur via cyclopropanation of alkenes or substitution reactions, requiring careful control of reaction conditions (temperature, catalyst) to preserve the thiazole ring stability.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the substitution pattern and cyclopropyl group integrity. Infrared (IR) spectroscopy identifies the carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and thiazole ring vibrations. Mass spectrometry (MS) validates the molecular ion and fragmentation pattern. For example, ¹H-NMR of similar thiazole derivatives resolves cyclopropyl proton splitting (δ ~1.0–2.5 ppm) and methyl group signals (δ ~2.5–3.0 ppm) .

Q. What safety precautions are necessary when handling reactive intermediates during synthesis?

Use of fume hoods, gloves, and protective eyewear is mandatory due to the compound’s reactivity (e.g., lachrymatory effects of acyl chlorides). Proper quenching protocols for excess chlorinating agents (e.g., SOCl₂) with ice-cold water or alcohol are required to prevent exothermic reactions. Safety data sheets for analogous thiazole derivatives emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride?

Optimization involves:

  • Solvent selection : Anhydrous solvents (e.g., dichloromethane, chlorobenzene) minimize side reactions like hydrolysis of the acyl chloride.
  • Catalyst use : Lewis acids (e.g., AlCl₃) may enhance chlorination efficiency.
  • Temperature control : Reflux conditions (~70–80°C) balance reaction rate and byproduct formation.
  • Stoichiometry : Excess chlorinating agent (1.5–2 eq.) ensures complete conversion, as seen in analogous syntheses . Monitoring via thin-layer chromatography (TLC) or in situ IR can guide endpoint determination.

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Contradictions (e.g., unexpected NMR splitting or IR absorption) require:

  • Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts).
  • 2D-NMR techniques : HSQC and HMBC clarify proton-carbon correlations, especially for cyclopropyl and thiazole ring assignments.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structural studies of isostructural thiazole derivatives .

Q. What computational methods support the structural and reactivity analysis of this compound?

  • DFT calculations : Predict molecular geometry, vibrational frequencies, and NMR chemical shifts, aiding experimental data interpretation.
  • Molecular docking : Explores potential binding interactions in drug design applications, leveraging the compound’s heterocyclic core .
  • Reactivity simulations : Transition state analysis (e.g., for nucleophilic acyl substitution) guides synthetic pathway design.

Q. What are the potential research applications of this compound in medicinal chemistry or agrochemicals?

  • Medicinal chemistry : The thiazole-carbonyl chloride moiety serves as a pharmacophore for protease inhibitors or kinase modulators. Its electrophilic carbonyl group enables conjugation with amines or alcohols to form amides/esters, a key step in prodrug design .
  • Agrochemicals : Derivatives may act as fungicides or herbicides, leveraging the cyclopropyl group’s steric effects to enhance target binding .

Methodological Considerations Table

AspectMethodologyKey References
SynthesisChlorination with SOCl₂/PCl₅; cyclopropanation via Cu catalysts
Characterization¹H/¹³C NMR, IR, MS; X-ray crystallography for ambiguity resolution
Computational AnalysisDFT for NMR/IR prediction; molecular docking for bioactivity screening
Safety ProtocolsUse of PPE, fume hoods, and controlled quenching of reactive intermediates

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